7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a benzo[d]thiazole-2-thioethyl group at position 7 and a methylamino group at position 8. The 1- and 3-positions are substituted with methyl groups, forming a rigid heterocyclic scaffold. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-18-15-20-13-12(14(24)22(3)17(25)21(13)2)23(15)8-9-26-16-19-10-6-4-5-7-11(10)27-16/h4-7H,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDKSRRSUBMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCSC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzo[d]thiazole to the Purine Scaffold: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a halogenated purine compound.
Introduction of the Methylamino Group: This is typically done via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the purine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the purine or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to specific sites on proteins, altering their function. The purine scaffold may mimic natural nucleotides, interfering with nucleic acid processes.
Comparison with Similar Compounds
Key Findings :
- Pyridinyloxy substituents (e.g., compound 3j in ) eliminate caffeine-like CNS effects but retain peripheral analgesic activity, suggesting the 8-position’s role in target selectivity.
- Sulfonyl groups (e.g., compound 34 in ) enhance electrophilicity, improving interactions with kinase active sites.
- Methylamino in the main compound may balance hydrogen-bonding capacity and lipophilicity, favoring kinase or adenosine receptor binding.
Substituent Variations at Position 7
The 7-position influences steric bulk and electronic properties:
Key Findings :
Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a purine core modified with benzo[d]thiazole and methylamino groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C24H24N6O2S2
- Molecular Weight : 492.6 g/mol
- IUPAC Name : 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d]thiazole moiety may facilitate binding to enzymes or receptors involved in cellular signaling pathways. The purine structure is known for its role in nucleic acid metabolism and cell signaling, suggesting that this compound could influence processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of purine and thiazole have shown promising results in inhibiting cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cancer growth
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines (e.g., HCT-116 and MCF-7) with IC50 values indicating effective potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine | HCT-116 | TBD |
| Similar Compound A | MCF-7 | 16.19 ± 1.35 |
| Similar Compound B | HCT-116 | 17.16 ± 1.54 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. The presence of the thiazole ring is associated with anti-inflammatory activities due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Antioxidant Activity
Compounds with similar moieties have also been noted for their antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : Research indicated that compounds containing purine derivatives showed significant inhibition of tumor growth in animal models when administered at specific dosages.
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could modulate key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
- Pharmacological Evaluations : In vivo evaluations demonstrated that related compounds exhibited favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
